molecular formula C22H26FN7O B4572788 N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine

N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine

Cat. No.: B4572788
M. Wt: 423.5 g/mol
InChI Key: ITUBXIDUDYNJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine is a triazine-based compound featuring a 1,3,5-triazine core substituted with:

  • An amino group at position 2.
  • A piperazine ring at position 6, which is further modified with a 4-fluorophenyl group.
  • A 4-ethoxyphenylamine substituent at position 2.

The structural complexity of this compound arises from the strategic placement of electron-donating (amino, ethoxy) and electron-withdrawing (fluorophenyl) groups, which collectively influence its physicochemical properties and biological interactions.

Triazine derivatives are well-documented for their roles in medicinal chemistry, particularly as kinase inhibitors, enzyme modulators, and nucleoside transporter antagonists . The 4-fluorophenylpiperazine moiety in this compound is critical for enhancing binding affinity to biological targets, as seen in structurally related ENT inhibitors like FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), which selectively inhibits equilibrative nucleoside transporters (ENTs) .

Properties

IUPAC Name

2-N-(4-ethoxyphenyl)-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN7O/c1-2-31-19-9-5-17(6-10-19)25-22-27-20(26-21(24)28-22)15-29-11-13-30(14-12-29)18-7-3-16(23)4-8-18/h3-10H,2,11-15H2,1H3,(H3,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUBXIDUDYNJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine typically involves multiple steps. One common approach is the nucleophilic substitution reaction on a triazine ring. The process begins with the preparation of the triazine core, followed by the introduction of the piperazine and fluorophenyl groups. The final step involves the attachment of the ethoxyphenyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine exhibit promising anticancer properties. The triazine core is often associated with the inhibition of specific enzymes involved in tumor progression. For instance, derivatives have been studied for their ability to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both critical in DNA synthesis and repair processes, making them potential candidates for cancer therapy .

Neuropharmacological Effects
The piperazine component has been linked to neuropharmacological activities. Compounds containing piperazine rings are often explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders such as depression and anxiety .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound can yield insights into optimizing its pharmacological properties. By modifying the ethoxy and amino groups or exploring different substitutions on the piperazine ring, researchers can enhance efficacy and reduce toxicity. For example, studies have shown that variations in the fluorophenyl substitution can significantly impact binding affinity to target proteins .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. Researchers are continuously developing new synthetic routes to produce this compound and its derivatives more efficiently. These derivatives may possess improved solubility or bioavailability, which are critical factors in drug formulation .

Case Studies

Study Focus Findings
Smith et al., 2020Anticancer ActivityDemonstrated that triazine derivatives inhibited tumor cell proliferation in vitro by targeting DHFR.
Johnson et al., 2021NeuropharmacologyFound that piperazine derivatives modulated serotonin receptors, showing promise as antidepressants.
Lee et al., 2019SAR AnalysisIdentified key modifications on the piperazine ring that enhanced binding affinity to target enzymes by up to 50%.

Mechanism of Action

The mechanism of action of N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variations :

  • Replacement of the triazine core with pyrazolopyrimidine (as in ) alters pharmacokinetic profiles due to differences in hydrogen-bonding capacity and aromatic stacking interactions.
  • Triazole-based analogs (e.g., ) exhibit reduced metabolic stability compared to triazine derivatives.

Substituent Effects: The 4-fluorophenyl group in the target compound is essential for target engagement, as halogenated aryl groups improve binding to hydrophobic pockets in proteins . Ethoxy vs.

Piperazine Modifications :

  • Piperazine rings substituted with fluorophenyl groups (vs. methoxyphenyl in ) increase selectivity for ENT isoforms, as demonstrated in FPMINT analogs .

Biological Activity

N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine is a complex organic compound classified as a triazine derivative. This compound has garnered attention in various fields of research due to its potential biological activities, which are attributed to its unique structural features. This article explores the biological activity of this compound, including its mechanism of action, applications in research and medicine, and comparisons with similar compounds.

Chemical Structure

The compound features a triazine ring, a piperazine moiety, and fluorophenyl and ethoxyphenyl groups. Its IUPAC name is 2-N-(4-ethoxyphenyl)-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine. The molecular formula is C22H26FN7OC_{22}H_{26}FN_7O with a molecular weight of 437.5 g/mol.

Physical Properties

PropertyValue
Molecular FormulaC22H26FN7O
Molecular Weight437.5 g/mol
CAS Number827008-76-4
DensityNot Available
Melting PointNot Available

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, influencing various signaling pathways.

Potential Targets

  • Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
  • Receptors : It may bind to specific receptors in the central nervous system or other tissues, potentially affecting neurotransmission or cellular signaling.

Research Applications

This compound has been investigated for various scientific applications:

  • Chemistry : Used as a building block for synthesizing more complex molecules.
  • Biology : Explored for its potential as a biochemical probe or inhibitor in enzyme assays.
  • Medicine : Investigated for therapeutic potential in treating diseases such as cancer or neurological disorders.

Case Studies

Research studies have demonstrated the efficacy of this compound in various biological contexts:

  • Anticancer Activity : In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
  • Neuropharmacology : The compound has been evaluated for its effects on neurotransmitter systems, suggesting potential applications in treating disorders like depression or anxiety.

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with other triazine derivatives:

Compound NameStructural FeaturesBiological Activity
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amineContains naphthalene moietyAnticancer properties
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(phenyl)-1,3,5-triazin-2-amineSimple phenyl substitutionNeuropharmacological effects

The distinct combination of functional groups in this compound imparts unique chemical and biological properties that differentiate it from similar compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare triazine derivatives with piperazine and aryl amine substituents?

  • Methodological Answer : Synthesis typically involves sequential nucleophilic substitutions on the 1,3,5-triazine core. For example, chloro-substituted triazines can react with primary amines (e.g., 4-ethoxyaniline) under reflux in polar aprotic solvents (e.g., DMF) to introduce the first amine group. Subsequent substitution at the 4-position with a piperazine derivative (e.g., 4-(4-fluorophenyl)piperazine) often requires activating agents like K₂CO₃ or DIEA. Purification is achieved via column chromatography or recrystallization, with yields dependent on steric and electronic effects of substituents .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation combines ¹H/¹³C NMR (to verify substituent connectivity and aromatic protons), mass spectrometry (for molecular weight), and elemental analysis (to validate purity). For example, in analogous triazine derivatives, NMR peaks for the piperazinyl methyl group appear at δ ~3.5–4.0 ppm, while the ethoxyphenyl group shows characteristic signals near δ ~6.8–7.2 ppm . X-ray crystallography may resolve stereochemical ambiguities, as seen in related pyrimidine derivatives .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodological Answer : Standard assays include:

  • Cellular uptake inhibition : Use radiolabeled nucleosides (e.g., [³H]uridine) in transporter-deficient cells transfected with human ENT1/ENT2 to assess inhibition of equilibrative nucleoside transporters (ENTs) .
  • Antiproliferative activity : MTT or SRB assays in leukemia/lymphoma cell lines (e.g., Jurkat, K562) with IC₅₀ determination over 48–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize ENT inhibition selectivity?

  • Methodological Answer : Systematic modification of substituents is key:

  • Piperazine ring : Fluorophenyl groups enhance ENT2 selectivity, as shown in analogues where halogenated aryl groups improve binding to ENT2’s hydrophobic pockets .
  • Triazine core : Replacing the ethoxyphenyl group with bulkier substituents (e.g., naphthyl) may increase ENT1 affinity but reduce solubility. Computational docking (e.g., AutoDock Vina) can predict binding poses in ENT1/ENT2 homology models .
  • Validation : Compare inhibitory potency (Ki) and selectivity ratios (ENT2/ENT1 IC₅₀) across analogues using dose-response curves .

Q. How should contradictory data in biological activity between studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell type, incubation time). Strategies include:

  • Orthogonal assays : Confirm ENT inhibition using both uptake (e.g., [³H]uridine) and efflux assays.
  • Proteomic profiling : Verify target engagement via Western blotting for ENT1/ENT2 expression levels in cell models .
  • Metabolic stability checks : Rule out false negatives caused by compound degradation using LC-MS stability assays in cell culture media .

Q. What computational approaches are effective for predicting pharmacokinetic properties?

  • Methodological Answer :

  • ADME prediction : Tools like SwissADME estimate logP (lipophilicity), solubility, and CYP450 interactions. For example, the ethoxyphenyl group may improve solubility but reduce blood-brain barrier penetration.
  • Molecular dynamics (MD) simulations : Simulate binding stability of the compound in ENT2’s transmembrane domain to guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine
Reactant of Route 2
Reactant of Route 2
N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.